molecular formula C6H18O3Si2 B101918 Tetramethyl-1,3-dimethoxydisiloxane CAS No. 18187-24-1

Tetramethyl-1,3-dimethoxydisiloxane

Cat. No. B101918
CAS RN: 18187-24-1
M. Wt: 194.38 g/mol
InChI Key: XKINWJBZPLWKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl-1,3-dimethoxydisiloxane is a compound that falls within the broader category of organosilicon compounds, specifically disiloxanes, which are characterized by the presence of a Si-O-Si linkage. These compounds are of interest due to their unique physical and chemical properties and their potential applications in various fields, including materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of tetramethyl-1,3-dimethoxydisiloxane-related compounds can involve different starting materials and reaction pathways. For instance, the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene from 1,4-dilithiotetraphenylbutadiene and 1,2-dichlorotetramethyldisilane has been described, highlighting the reactivity of disiloxane bonds under specific conditions . Additionally, the synthesis of related disiloxanes with various substituents has been achieved through hydrolysis of corresponding diisocyanatodisiloxanes and tetrachlorodisiloxane .

Molecular Structure Analysis

The molecular structure of disiloxane compounds has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of 1,3-dimethoxy-1,3-tetraphenyldisiloxane was confirmed by these methods . The molecular mechanics and semiempirical methods have been used to compare modeled and X-ray structures, providing insights into bond lengths, bond angles, and dihedral angles .

Chemical Reactions Analysis

Disiloxanes can undergo various chemical reactions, including oxidation and reactions with singlet oxygen. The Si-Si bond in disiloxanes can be readily oxidized, as demonstrated in the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene, where a peroxy radical acts as an intermediate . The reactivity of these compounds can be influenced by the presence of substituents, which can either facilitate or hinder specific reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of disiloxanes are influenced by their molecular structure. For instance, disiloxanediols have been found to be soluble in common organic solvents and exhibit high thermal stability, allowing for sublimation without decomposition . The dimeric nature of certain disiloxanes, such as tetramethyl-1,3-bis(trimethylsiloxy)distannoxane, has been confirmed in solution through NMR spectroscopy, and the strength of the tin-oxygen coordinate bond has been estimated . The stability of supramolecular structures formed by disiloxane-containing compounds has also been studied using ATR-FTIR, revealing insights into their behavior in solution and with temperature changes .

Scientific Research Applications

  • Summary of the Application : Tetramethyl-1,3-dimethoxydisiloxane is used in the synthesis of a type of polymer known as Polymer of Intrinsic Microporosity (PIM-1) . PIM-1 has generated significant interest for membrane separations and other applications since their initial discovery .
  • Methods of Application : The synthesis of PIM-1 is reported from step-growth polymerizations of 5,5 ′,6,6 ′-tetrahydroxy-3,3,3 ′,3 ′-tetramethyl-1,1 ′-spirobisindane with the commercially cheaper monomer, tetrachloroterephthalonitrile . Nitrogen-purged polymerizations (100−160 C) were quenched after a monitored increase in viscosity .
  • Results or Outcomes : A significant proportion of the apparent surface area (up to 200 m2 g− 1) associated with PIM-1 can be attributable to whether its contorted polymer chains in fact link to form cyclic or other nonlinear structures . Membranes cast from solutions of polymer samples containing higher branching and network contents exhibited higher gas pair selectivities (CO2/CH4 and CO2/N2), above the Robeson 2008 upper bound .

Safety And Hazards

Tetramethyl-1,3-dimethoxydisiloxane is classified as a flammable liquid and vapor. It can cause serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

As for future directions, Tetramethyl-1,3-dimethoxydisiloxane is primarily used for research and development purposes . Its potential applications in new areas of research could be explored further.

properties

IUPAC Name

methoxy-[methoxy(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O3Si2/c1-7-10(3,4)9-11(5,6)8-2/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKINWJBZPLWKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)O[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334053
Record name TETRAMETHYL-1,3-DIMETHOXYDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethyl-1,3-dimethoxydisiloxane

CAS RN

18187-24-1
Record name TETRAMETHYL-1,3-DIMETHOXYDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethoxytetramethyldisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.